

Adjusting TMP195 dosage for different mouse strains

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Compound of Interest				
Compound Name:	TMP195			
Cat. No.:	B611408	Get Quote		

Technical Support Center: TMP195

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective class IIa histone deacetylase (HDAC) inhibitor, **TMP195**.

Frequently Asked Questions (FAQs)

Q1: We are planning to use **TMP195** in a mouse strain that has not been previously reported in the literature with this compound. Should we use the commonly cited 50 mg/kg dose?

A1: While a dose of 50 mg/kg of **TMP195** administered intraperitoneally (i.p.) has been used effectively in several published studies with mouse strains such as MMTV-PyMT and C57BL/6, it is not guaranteed to be the optimal or even a safe dose in a different strain.[1][2] Different mouse strains can exhibit significant variations in drug metabolism and clearance, which can affect both the efficacy and toxicity of a compound.[3][4][5] Therefore, we strongly recommend performing a dose-finding study to determine the Maximum Tolerated Dose (MTD) and the optimal biological dose for your specific mouse strain and experimental model.

Q2: What are the potential consequences of using a suboptimal dose of **TMP195**?

A2: Using a suboptimal dose can lead to several issues:



- Too low of a dose: May result in a lack of efficacy, leading to false-negative results and potentially causing the misinterpretation of the compound's therapeutic potential in your model.
- Too high of a dose (above the MTD): Can lead to toxicity, resulting in adverse effects on the
 health of the mice, which can confound experimental results and lead to animal morbidity or
 mortality.[6] Unforeseen toxicity can also impact the reproducibility and ethical soundness of
 your study.

Q3: How does **TMP195** work?

A3: **TMP195** is a selective inhibitor of class IIa HDACs, with inhibitory activity against HDAC4, HDAC5, HDAC7, and HDAC9.[7][8][9] Its mechanism of action in cancer models involves the modulation of the tumor microenvironment. Specifically, **TMP195** has been shown to reprogram macrophages towards a pro-inflammatory, anti-tumor phenotype.[2][10] This shift in macrophage polarization enhances their ability to phagocytose tumor cells and present antigens, leading to a reduction in tumor growth and metastasis.[2][10]

Q4: What is the recommended vehicle for in vivo administration of **TMP195**?

A4: In several studies, **TMP195** has been dissolved in 100% dimethyl sulfoxide (DMSO) for intraperitoneal injection.[2][11] Another described vehicle is a solution of 10% DMSO and 90% corn oil.[12] The choice of vehicle can depend on the specific experimental requirements and institutional guidelines. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent.

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
No observable anti-tumor effect at 50 mg/kg.	The dose may be too low for the specific mouse strain due to rapid metabolism or clearance. The tumor model may be insensitive to TMP195 monotherapy.	Perform a dose-escalation study to determine if a higher, well-tolerated dose leads to an anti-tumor response. Consider combination therapies, as TMP195 has been shown to enhance the efficacy of chemotherapy and immunotherapy.[2]
Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur).	The administered dose may be above the Maximum Tolerated Dose (MTD) for the specific mouse strain.	Immediately cease dosing and monitor the animals closely. Conduct a dose-finding study starting from a lower dose to establish the MTD in your strain.
Variability in response between individual mice.	Inconsistent drug administration (e.g., i.p. injection variability). Underlying health differences in the mice. Genetic drift within the mouse colony.	Ensure proper and consistent administration technique. Use age- and sex-matched animals from a reputable supplier.

Experimental Protocols

Protocol for Determining the Maximum Tolerated Dose (MTD) and Optimal Biological Dose of TMP195 in a Novel Mouse Strain

This protocol outlines a two-stage process: 1) a dose-escalation study to determine the MTD, and 2) a dose-refinement study to identify the optimal biological dose.

Stage 1: Maximum Tolerated Dose (MTD) Escalation Study

Troubleshooting & Optimization





Objective: To determine the highest dose of **TMP195** that can be administered without causing dose-limiting toxicity.

Materials:

TMP195

- Vehicle (e.g., 100% DMSO or 10% DMSO/90% corn oil)
- Age- and sex-matched mice of the desired strain (n=3-5 per group)
- Sterile syringes and needles for injection
- Animal scale

Methodology:

- Dose Selection: Based on published data, start with a dose of 25 mg/kg. Subsequent dose levels can be escalated in increments (e.g., 50 mg/kg, 75 mg/kg, 100 mg/kg).
- Animal Groups: Assign 3-5 mice to each dose cohort, including a vehicle control group.
- Administration: Administer TMP195 or vehicle via intraperitoneal (i.p.) injection daily for a
 predefined period (e.g., 14-21 days), mimicking the intended treatment schedule of the
 efficacy study.
- Monitoring:
 - Record body weight daily.
 - Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).
 - Define a humane endpoint, such as >20% body weight loss or severe clinical signs, at which animals are euthanized.
- MTD Determination: The MTD is defined as the highest dose at which no more than one animal in the cohort experiences dose-limiting toxicity and the mean body weight loss of the



group is less than 15-20%.

Stage 2: Optimal Biological Dose Refinement Study

Objective: To identify the dose of **TMP195** that elicits the desired biological effect with minimal toxicity.

Methodology:

- Dose Selection: Choose 3-4 dose levels below the determined MTD (e.g., MTD, MTD/2, MTD/4).
- Experimental Model: Use the intended experimental model (e.g., tumor-bearing mice).
- Animal Groups: Assign a sufficient number of animals per group for statistical power (typically n=8-10), including a vehicle control group.
- Treatment and Monitoring: Administer **TMP195** or vehicle at the selected doses for the duration of the experiment. Monitor for both toxicity (as in Stage 1) and efficacy endpoints.
- Efficacy Endpoints: Measure relevant efficacy parameters, such as:
 - Tumor growth inhibition
 - Changes in the tumor microenvironment (e.g., macrophage polarization via flow cytometry or immunohistochemistry)
 - Pharmacodynamic markers (e.g., histone acetylation in target tissues)
- Optimal Dose Selection: The optimal biological dose is the lowest dose that achieves the maximal desired biological effect with an acceptable safety profile.

Data Presentation

Table 1: Example MTD Study Data Summary



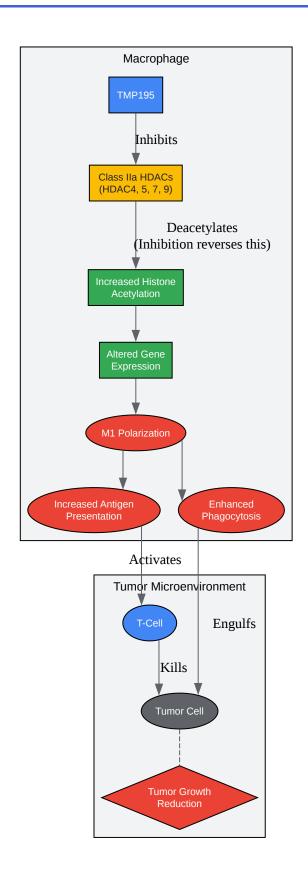
Dose Group (mg/kg)	Number of Animals	Mean Body Weight Change (%)	Incidence of Dose- Limiting Toxicity
Vehicle	5	+2.5	0/5
25	5	+1.8	0/5
50	5	-5.2	0/5
75	5	-12.7	1/5
100	5	-21.3	3/5

Table 2: Example Optimal Biological Dose Study Data Summary

Dose Group (mg/kg)	Mean Tumor Volume (mm³) at Day 21	% Tumor Growth Inhibition	% M1 Macrophages in Tumor
Vehicle	1500 ± 210	-	15 ± 3
12.5	1100 ± 180	26.7	25 ± 4
25	750 ± 150	50.0	40 ± 5
50	400 ± 110	73.3	55 ± 6

Visualizations

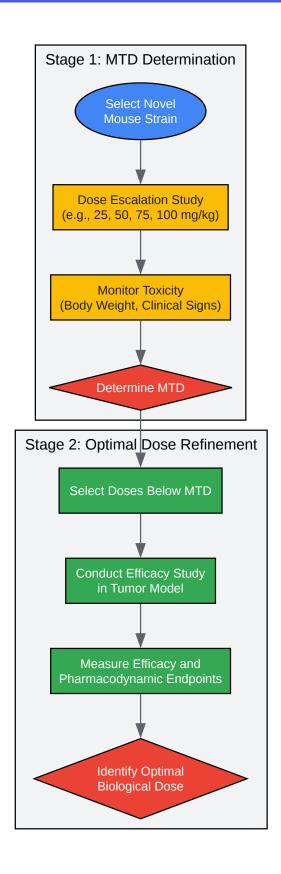




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Caption: Signaling pathway of **TMP195** in the tumor microenvironment.





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Caption: Experimental workflow for **TMP195** dosage adjustment.



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